molecular formula C21H22ClN3O3S2 B3408852 (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone CAS No. 886930-18-3

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone

Cat. No.: B3408852
CAS No.: 886930-18-3
M. Wt: 464 g/mol
InChI Key: RBESNZXZAMLVFP-UHFFFAOYSA-N
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Description

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C21H22ClN3O3S2 and its molecular weight is 464 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone is a thiazole derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound includes a piperazine ring linked to a thiazole moiety and an ethylsulfonyl-substituted phenyl group. The molecular formula is C16H20ClN3OSC_{16}H_{20}ClN_3OS with a molecular weight of 337.86 g/mol.

PropertyValue
Molecular FormulaC₁₆H₂₀ClN₃OS
Molecular Weight337.86 g/mol
CAS Number886920-35-0
Purity98%

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. In particular, the presence of the thiazole ring in the compound enhances its cytotoxic activity against various cancer cell lines. For instance, studies have shown that similar compounds display IC50 values in the low micromolar range against human glioblastoma and melanoma cell lines, suggesting potent anticancer effects .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Compounds structurally related to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Anticonvulsant Activity

Some thiazole-containing compounds have demonstrated anticonvulsant activity in animal models. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole moiety can enhance this effect, indicating potential for developing new antiepileptic drugs .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Receptor Binding : The compound may interact with various receptors involved in cell signaling pathways, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : It may inhibit enzymes critical for cancer cell proliferation or microbial metabolism, thereby exerting its therapeutic effects.
  • Cell Cycle Arrest : Some studies indicate that thiazole derivatives can induce cell cycle arrest, preventing cancer cells from dividing and proliferating.

Case Studies

  • Antitumor Efficacy : A study conducted on a series of thiazole derivatives revealed that compounds similar to this compound exhibited IC50 values as low as 1.61 µg/mL against specific cancer cell lines, highlighting their potential as chemotherapeutic agents .
  • Antimicrobial Testing : In vitro testing against Staphylococcus aureus showed that derivatives with similar structural features had minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL, demonstrating promising antibacterial activity .

Properties

IUPAC Name

[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-ethylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S2/c1-3-30(27,28)16-6-4-5-15(13-16)20(26)24-9-11-25(12-10-24)21-23-19-14(2)17(22)7-8-18(19)29-21/h4-8,13H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBESNZXZAMLVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC(=C4C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone
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(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone
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(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone
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(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone
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(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone
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(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.